molecular formula C16H21N3O4S2 B2757660 N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide CAS No. 1058189-29-9

N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide

Cat. No. B2757660
CAS RN: 1058189-29-9
M. Wt: 383.48
InChI Key: ZSYWKUZRNZXULH-UHFFFAOYSA-N
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Description

N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C16H21N3O4S2 and its molecular weight is 383.48. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities

  • A study synthesized novel heterocyclic compounds derived from visnaginone and khellinone, which showed significant COX-2 inhibitory, analgesic, and anti-inflammatory activities. These compounds include various derivatives with potential as therapeutic agents due to their high inhibitory activity and selectivity towards COX-2, indicating potential for developing new anti-inflammatory drugs (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).

  • Research on the synthesis and antimicrobial studies of new pyridine derivatives, including 2-(p-Acetylaminobenzenesulfonylamido)-substituted benzothiazoles, demonstrated considerable antibacterial activity. This highlights the compound's relevance in developing novel antimicrobial agents, underscoring its significance in combating microbial resistance (N. B. Patel, S. N. Agravat, 2009).

  • Another investigation focused on benzamide derivatives as selective serotonin 4 receptor agonists, showcasing their potential in enhancing gastrointestinal motility. This suggests applications in treating gastrointestinal disorders, emphasizing the compound's versatility in drug development (S. Sonda, K. Katayama, Toshio Kawahara, N. Sato, K. Asano, 2004).

Synthesis Techniques and Chemical Properties

  • Studies also delve into the synthesis techniques and chemical properties of related compounds, providing insights into the methodologies for creating derivatives with enhanced biological activities. These research efforts contribute to the broader understanding of chemical synthesis processes and the potential for creating more effective and selective therapeutic agents.

  • For example, the synthesis and evaluation of novel 2H/6H-thiazolo-[3′,2′:2,3][1,2,4]triazolo[1,5-a]pyridine-9-carbonitrile derivatives were explored for their antimicrobial activity, showcasing the compound's utility in developing new antimicrobial agents with significant biological activity against various microorganisms (M. Suresh, P. Lavanya, C. Rao, 2016).

properties

IUPAC Name

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-1-methylsulfonylpiperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O4S2/c1-10-6-7-12(23-2)13-14(10)24-16(17-13)18-15(20)11-5-4-8-19(9-11)25(3,21)22/h6-7,11H,4-5,8-9H2,1-3H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSYWKUZRNZXULH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)NC(=O)C3CCCN(C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide

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